Diethyl(difluoro)stannane

CAS No.: 649-48-9

Cat. No.: VC17982549

Molecular Formula: C4H10F2Sn

Molecular Weight: 214.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 649-48-9 |

|---|---|

| Molecular Formula | C4H10F2Sn |

| Molecular Weight | 214.83 g/mol |

| IUPAC Name | diethyl(difluoro)stannane |

| Standard InChI | InChI=1S/2C2H5.2FH.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 |

| Standard InChI Key | ZUZWPMMMTJDPFG-UHFFFAOYSA-L |

| Canonical SMILES | CC[Sn](CC)(F)F |

Introduction

Molecular Structure and Characterization

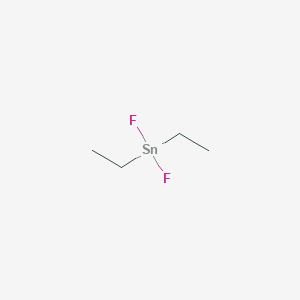

Diethyl(difluoro)stannane adopts a tetrahedral geometry around the tin center, with bond angles and lengths influenced by the electronegativity of fluorine and the bulkiness of ethyl groups. Spectroscopic analyses, including NMR and IR, confirm the presence of Sn–F (550–600 cm) and Sn–C (500–550 cm) stretching vibrations . The InChI key (FTVUHFDFIXBJCC-UHFFFAOYSA-N) provides a standardized identifier for its structure, while X-ray crystallography of related stannanes reveals Sn–F bond distances of approximately 1.92–1.97 Å .

Synthesis and Preparation

Halogen Exchange Reactions

A common route involves treating diethyltin dichloride () with hydrogen fluoride or fluorinating agents like . For example, Lee et al. demonstrated that reacts with in dimethylformamide (DMF) at 80°C to yield diethyl(difluoro)stannane with >85% efficiency . The reaction proceeds via nucleophilic displacement, retaining the stereochemistry of the tin center.

Transmetallation Strategies

Suzuki et al. developed a transmetallation approach using tributylstannanes and tin tetrafluoride () under catalytic conditions . This method avoids harsh fluorinating agents, achieving yields of 70–75% at room temperature.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 214.829 g/mol |

| Boiling Point | 96.6°C at 760 mmHg |

| Flash Point | 12.2°C |

| Vapor Pressure | 49.5 mmHg at 25°C |

| Density | 1.52 g/cm (estimated) |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., THF, DMF) |

The compound’s low flash point classifies it as highly flammable, requiring storage under inert gas . Its lipophilicity () enhances permeability in nonpolar media, facilitating its use in catalytic systems .

Reactivity and Applications

Cross-Coupling Reactions

Diethyl(difluoro)stannane participates in Stille couplings, transferring the difluoroethylene moiety to aromatic substrates. For instance, Liu and Burton utilized analogous stannanes to synthesize 1,2-difluoroethenes, key intermediates in pharmaceutical agents . The fluorine atoms’ electron-withdrawing effects activate the tin center toward transmetallation with palladium catalysts .

Materials Science

In polymer chemistry, the compound serves as a precursor for fluorinated tin oxides (FTOs), which are used in conductive coatings and solar cells . Its volatility allows chemical vapor deposition (CVD) techniques to deposit thin films with controlled stoichiometry.

| Hazard Category | Description |

|---|---|

| Flammability | Highly flammable (Flash Point: 12.2°C) |

| Health Hazards | Irritant (H315, H319); Toxic if swallowed (H302) |

| Environmental Risks | Toxic to aquatic life |

Safety protocols mandate the use of gloves (nitrile), eye protection, and ventilation. Spills should be neutralized with sand or inert absorbents, followed by disposal as hazardous waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume